N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

BACE1 inhibition Alzheimer's disease CNS drug discovery

Fragment-based BACE1 (Alzheimer's) and NEK kinase (oncology) programs fail when the N-linked 2,4-difluorophenyl-aminopyrazole motif is replaced with C-linked or regioisomeric variants. This scaffold is uniquely validated by co-crystal structures (PDB 4XRY) and demonstrated DFG-out kinase conformation stabilization. • Cellular BACE1 IC₅₀: 38 nM; NEK1 IC₅₀: 11.5-140 nM in radiometric assays • MW 209.20 Da, cLogP ~1.56 - ample CNS drug-like property headroom for fragment growth • CYP2D6 co-crystal data enables structure-guided DDI risk mitigation ≥95% purity. Ships ambient; not DOT/IATA hazardous.

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
Cat. No. B13247060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC10H9F2N3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-10-3-2-7(11)4-9(10)12/h2-6,14H,1H3
InChIKeyHNZIBPIMFALORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine: Dual BACE1/NEK Inhibitor Fragment


N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine (CAS 1536225-38-3, MW 209.20, C₁₀H₉F₂N₃) is a fluorinated aminopyrazole fragment that serves as a privileged scaffold in medicinal chemistry, particularly recognized as a core substructure within advanced leads targeting β-secretase 1 (BACE1) and NIMA-related kinases (NEK1/NEK2) [1][2]. The compound features a 2,4-difluorophenyl group N-linked to a 1-methyl-1H-pyrazol-4-amine core, a substitution pattern that confers distinct physicochemical and pharmacological properties compared to regioisomeric or non-fluorinated analogs. Validated by its presence as the key pharmacophoric element in the Pfizer clinical BACE1 inhibitor series (PDB: 4XRY co-crystal), this compound occupies a unique position at the intersection of CNS drug discovery and kinase-targeted oncology [3].

1
BACE1 pathway fragment-based study scaffold
2
NEK kinase conformational probe (DFG-out state)
3
CNS drug-like aminopyrazole core (cLogP within 1–3 range)

Why This Aminopyrazole Scaffold Cannot Be Replaced


Substituting N-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine with a generic N-phenylpyrazole or alternative regioisomer introduces critical failures in target engagement, selectivity, and physicochemical profile that are quantitatively documented across multiple independent studies. In BACE1 programs, replacement of the N-linked 2,4-difluorophenyl motif with unsubstituted phenyl or 3,4-difluorophenyl regioisomers results in >10-fold loss of cellular inhibitory potency due to disruption of key fluorine-mediated van der Waals contacts within the S1/S3 pocket, as structurally validated by the co-crystal ligand in PDB 4XRY [1]. For Nek1 kinase inhibition, the aminopyrazole scaffold with the 2,4-difluorophenyl substitution pattern is specifically required to induce and stabilize the unusual inactive DFG-out kinase conformation, and structurally related scaffolds (7-azaindoles) or regioisomeric attachment (C-linked 3-position) fail to recapitulate this conformational selectivity [2]. Furthermore, the 2,4-difluorophenyl electronic effect modulates the basicity (pKa) of the secondary amine linker, directly impacting the protonation state at physiological pH and therefore membrane permeability—a parameter that structurally analogous but electronically distinct C-linked or benzyl-bridged variants cannot replicate [3].

Regioisomeric shift
C-3 linked or benzyl-bridged analogs disrupt hydrogen bond vector geometry required for hinge/subsites engagement.
Fluorine contact loss
Unsubstituted N-phenylpyrazole lacks 2,4-difluorophenyl interactions critical for BACE1 S1 pocket binding.
Conformational selectivity mismatch
7-azaindole or benzothiazine cores cannot induce the DFG-out inactive kinase conformation reported for the aminopyrazole series.

Quantitative Differentiation Evidence


BACE1 Cellular Inhibitory Potency

The N-linked 2,4-difluorophenyl aminopyrazole fragment demonstrates cellular BACE1 engagement with an IC50 of 38 nM in human H4 neuroglioma cells transfected with wild-type APP, measuring reduction of soluble APPβ as the functional readout [1]. This cellular potency positions this fragment-derived pharmacophore within 6.5-fold of the optimized clinical lead thioamidine 5 (cellular IC50 approximately 5.8 nM in the same assay format), despite representing only the core recognition element without elaborate P2/P3 substituents [2]. In contrast, pyrazole regioisomers bearing C-3 linked 2,4-difluorophenyl groups (e.g., 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine, CAS 1525822-74-5) show markedly reduced BACE1 engagement, consistent with the critical role of the N-linked geometry observed in the PDB 4XRY co-crystal structure [3]. Unsubstituted N-phenylpyrazoles lack the fluorine-mediated hydrophobic packing and exhibit cellular IC50 values typically exceeding 1 µM in comparable BACE1 cellular assays [4].

BACE1 Cellular Inhibition
Cross-study comparable
IC50 38 nM vs >1 µM for N-phenyl regioisomer
Supports N-linked core as essential for cellular BACE1 engagement
H4-APP cells, sAPPβ readout; fragment vs regioisomer comparison
BACE1 inhibition Alzheimer's disease CNS drug discovery cellular pharmacodynamics

NEK1/NEK2 Kinase Inhibition: DFG-out Conformation

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine represents the validated core of aminopyrazole-based NEK1/NEK2 inhibitors that bind to and stabilize an unusual inactive conformation of the mitotic kinase NEK2, a structural feature characterized by X-ray crystallography and SAR analysis [1]. In the NEK1 inhibitor optimization program by Pilakowski et al. (2021), the most active N-(2,4-difluorophenyl)-aminopyrazole derivatives achieved IC50 values of 11.5–140 nM against NEK1 in a radiometric phosphorylation assay, with selectivity confirmed against a panel of 5 additional kinases [2]. Critically, the 2,4-difluorophenyl substituent on the N-linked aminopyrazole core is structurally essential for inducing the DFG-out inactive conformation; replacement with the 7-azaindole scaffold resulted in loss of this conformational selectivity and reduced NEK1 potency (>10-fold difference in IC50 for equipotent substitution patterns), as documented in the scaffold-hopping SAR from the same program [3]. Benzothiazine-based screening hits from the same campaign also failed to achieve comparable NEK1 potency, reinforcing the unique conformational pharmacophore of the aminopyrazole core [3].

NEK1 DFG-out Conformation
Cross-study comparable
IC50 11.5–140 nM; >10-fold loss with 7-azaindole scaffold
Aminopyrazole core required to stabilize DFG-out inactive state
Radiometric phosphorylation assay; kinase panel confirmed
NEK1 kinase NEK2 kinase DFG-out conformation radiosensitization polycystic kidney disease

CNS-Compliant cLogP Profile

The N-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine scaffold possesses a calculated partition coefficient (cLogP) of approximately 1.56 [1]. This value falls within the optimal CNS drug-like property range (cLogP 1–3) and is significantly lower than structurally related analogs where the 2,4-difluorophenyl group is attached via a benzyl methylene linker (1-[(2,4-difluorophenyl)methyl]-1H-pyrazol-4-amine, CAS 1240578-13-5) or directly C-linked at the pyrazole 3-position (3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine, CAS 1525822-74-5). The benzyl-bridged analog has a calculated cLogP of approximately 2.51, representing a 0.95 log unit increase in lipophilicity that would reduce CNS MPO desirability scores and increase the risk of hERG binding and metabolic instability [2]. The C-3 linked regioisomer similarly shows elevated cLogP (estimated ~1.98) and, critically, loses the N–H hydrogen bond donor capacity of the secondary amine linker essential for BACE1 and kinase hinge-binding interactions [3]. The N-linked architecture of the target compound uniquely balances hydrogen bond donor/acceptor topology with moderated lipophilicity.

CNS cLogP Profile
Reported context
cLogP ≈ 1.56 vs ≈ 2.51 (benzyl analog)
Maintains favorable CNS drug-like lipophilicity range
Calculated (ChemBioDraw); supports CNS penetrance potential
CNS drug-likeness lipophilicity physicochemical property space lead optimization cLogP

Crystallographically Validated Binding Mode

The N-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine scaffold is crystallographically validated as the core recognition motif in BACE1 inhibitor co-complexes with human CYP2D6. The PDB 4XRY structure (resolution not specified in the public summary but deposited with full refinement statistics) reveals that the 1-methylpyrazol-4-yl group occupies the S1/S3 pocket of BACE1 while the 2,4-difluorophenyl moiety engages the S1 subsite through fluorine-mediated van der Waals interactions [1]. This structural preorganization is absent in all C-linked pyrazole regioisomers and benzyl-bridged analogs, which lack the appropriate N–H vector geometry for simultaneous hinge binding and S1 pocket occupancy. Critically, the same PDB entry 4XRY reveals that the pyrazole 6 metabolite (the corresponding pyrazole fragment resulting from CYP2D6-mediated oxidative metabolism) crystallizes in the CYP2D6 active site, enabling direct structure-guided design of analogs with reduced CYP2D6 liability—an experimental capability that C-linked or benzyl-bridged regioisomers cannot support because they do not participate in this specific metabolic pathway [2].

Crystallographic Validation
Structural context
PDB 4XRY co-crystal confirms N-linked geometry
Preorganized vector for fragment growth into BACE1 S1/S3 pockets
No co-crystal structures reported for C-linked regioisomers
X-ray crystallography fragment-based drug design BACE1 CYP2D6 metabolism structure-guided optimization

BACE1/BACE2 Selectivity Profiling

The N-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine-containing lead CHEMBL4205912 (BDBM50452877) exhibits a moderate but meaningful selectivity profile with a BACE1 IC50 of 20 nM versus a BACE2 IC50 of 10 nM in displacement binding assays using [³H]-PF-6475886 tracer against recombinant full-length human enzymes expressed in HEK293 cell membranes [1][2]. This approximately 2-fold selectivity for BACE2 over BACE1 is noteworthy because BACE2 inhibition in pancreatic β-cells is associated with impaired insulin secretion and potential metabolic toxicity, making even modest BACE1-preferring selectivity a desirable attribute [3]. In contrast, the highly optimized BACE1 inhibitor 4c (containing a structurally distinct thiazole P3 ligand) achieved significantly better BACE1-over-BACE2 selectivity through elaborate P2/P3 optimization, but at the cost of substantially increased molecular weight (MW > 500 vs. the fragment's MW 209) [4]. The aminopyrazole scaffold provides an entry point where selectivity can be intentionally dialed in through fragment elaboration rather than corrected retroactively in an already optimized series.

BACE1/BACE2 Selectivity
Reported context
BACE1 IC50 20 nM, BACE2 IC50 10 nM (ratio 0.5)
Quantifiable selectivity starting point for structure-guided optimization
Recombinant enzyme displacement assay; BACE2 inhibition context noted
BACE1 selectivity BACE2 therapeutic window Alzheimer's disease off-target safety

Application Scenarios in Drug Discovery


CNS-Penetrant BACE1 Fragment-Based Lead Discovery

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine serves as a structurally validated, ligand-efficient fragment for BACE1 drug discovery programs targeting Alzheimer's disease. The scaffold's cellular BACE1 IC50 of 38 nM (measured in hAPP-transfected H4 neuroglioma cells via soluble APPβ reduction) and its crystallographically determined binding mode in the S1/S3 pocket (PDB 4XRY) make it a preferred starting point for fragment growth strategies [1][2]. Its favorable cLogP of approximately 1.56 supports CNS penetration potential, distinguishing it from more lipophilic regioisomeric analogs that risk exceeding CNS drug-like property thresholds. Research teams pursuing structure-guided optimization should procure this specific N-linked aminopyrazole scaffold rather than C-linked or benzyl-bridged variants, as only the N-linked architecture provides the appropriate hydrogen bond vector geometry for simultaneous engagement of the BACE1 catalytic aspartate dyad and the S1/S3 hydrophobic subsites.

NEK1/NEK2 Inhibitor Development for Oncology and Kidney Disease

For oncology and kidney disease programs targeting NEK1 and NEK2 kinases, the N-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine scaffold is the only publicly validated chemotype that has demonstrated the ability to induce and stabilize the therapeutically relevant DFG-out inactive kinase conformation [1]. The most active aminopyrazole derivatives in this series achieve NEK1 IC50 values of 11.5–140 nM in radiometric phosphorylation assays, with selectivity confirmed against a panel of 5 additional kinases. Critically, alternative heterocyclic cores (7-azaindole, benzothiazine) from the same medicinal chemistry program failed to achieve comparable NEK1 potency or conformational selectivity, establishing the aminopyrazole core as non-substitutable for this mechanism of action [2]. Procurement should prioritize the N-(2,4-difluorophenyl) substitution pattern specifically, as the fluorine atoms contribute essential hydrophobic and electronic interactions that stabilize the inactive kinase conformation.

CYP2D6 DDI Risk Mitigation via Structure-Guided Design

The co-crystallization of both the BACE1 inhibitor thioamidine 5 (containing the N-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine scaffold) and its CYP2D6-generated metabolite pyrazole 6 with human CYP2D6 (PDB 4XRY) provides a unique experimental platform for structure-guided DDI risk mitigation [1]. The Pfizer team that solved these structures demonstrated that >95% of thioamidine 5 metabolism is mediated by CYP2D6, raising concerns about victim-based DDIs and polymorphic variability in clinical exposure. By procuring the N-(2,4-difluorophenyl)-aminopyrazole scaffold as the starting fragment, medicinal chemistry teams can leverage the published CYP2D6 co-crystal structures to design analogs with reduced CYP2D6 affinity while maintaining BACE1 potency—a structure-guided optimization path not available to programs starting from C-linked or benzyl-bridged regioisomers.

BACE1/BACE2 Selectivity Optimization for Pancreatic Safety

The documented BACE1 IC50 of 20 nM and BACE2 IC50 of 10 nM for the aminopyrazole-containing lead (BindingDB BDBM50452877) establishes a quantifiable selectivity baseline from which structure-guided optimization can be rationally pursued [1]. This is clinically relevant because BACE2 is a β-cell-enriched protease regulating pancreatic function, and potent BACE2 inhibition carries metabolic toxicity risk [2]. The fragment's low molecular weight (209 Da) provides ample room for selectivity engineering through fragment growth, in contrast to the advanced lead 4c (MW > 500), where selectivity optimization required elaborate P2/P3 ligand design. Procurement of this specific aminopyrazole scaffold for BACE1 programs enables a 'selectivity-by-design' approach where the initial BACE2/BACE1 ratio of 0.5 can be intentionally shifted toward BACE1 selectivity through iterative structure-guided elaboration.

Application
Selection Property
Validation Focus
BACE1 fragment elaboration studies
N-linked 2,4-difluorophenyl architecture
Cellular BACE1 engagement / S1 pocket interaction
NEK pathway conformational studies
Aminopyrazole DFG-out stabilization
NEK1 phosphorylation assay / kinase panel
CYP2D6 metabolism pathway studies
CYP2D6 co-crystal structure compatibility
DDI risk assessment via metabolite profiling
BACE1/BACE2 selectivity profiling
Defined BACE1/BACE2 selectivity baseline
Selectivity ratio optimization / BACE2-related metabolic endpoint monitoring
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